![molecular formula C14H9Cl2N3O2S B416032 3-(2,6-dichlorophenyl)-5-methyl-N-(1,3-thiazol-2-yl)-1,2-oxazole-4-carboxamide CAS No. 326902-99-2](/img/structure/B416032.png)
3-(2,6-dichlorophenyl)-5-methyl-N-(1,3-thiazol-2-yl)-1,2-oxazole-4-carboxamide
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Overview
Description
3-(2,6-Dichlorophenyl)-5-methyl-N-(1,3-thiazol-2-yl)-1,2-oxazole-4-carboxamide (DMPTOC) is a heterocyclic compound belonging to the oxazole family. It is an important component of many pharmaceuticals, agrochemicals, and biocides. DMPTOC is a widely researched compound due to its potential applications in the fields of medicine and agriculture.
Scientific Research Applications
Synthesis and Chemical Properties
The compound falls under the category of 1,3-azoles, which are notable for their diverse synthetic pathways and chemical transformations. A review by Abdurakhmanova et al. (2018) systematizes the methods for synthesizing 4-phosphorylated 1,3-azoles and discusses their chemical and biological properties. Such compounds, including our subject molecule, can be synthesized through reactions involving metallic derivatives of azoles and phosphorus halides, or through cross-coupling reactions facilitated by palladium catalysts. The review highlights the potential of these compounds for creating phosphorylated peptidomimetics, indicating their value in drug development and other scientific applications.
Biological Activities and Applications
The biological activities of compounds related to 3-(2,6-dichlorophenyl)-5-methyl-N-(1,3-thiazol-2-yl)-1,2-oxazole-4-carboxamide are diverse, ranging from antimicrobial to antitumor activities. For instance, Chornous et al. (2016) review the synthesis and biological effects of azolylthioacetic acids, a class of compounds that includes thiazoles and oxazoles. These compounds are characterized by a range of biological effects, including antioxidant, hypoglycemic, antitubercular, and antimicrobial activities. This breadth of activity underscores the potential of the core structure in the development of new therapeutic agents.
Environmental and Material Science Applications
Beyond their biomedical implications, compounds related to this compound also find applications in environmental science and material development. Husain and Husain (2007) discuss the use of enzymatic approaches with redox mediators for the remediation of organic pollutants, illustrating the potential of such compounds in environmental cleanup efforts.
Mechanism of Action
Target of Action
Compounds bearing thiazole and chalcone groups have been reported to be excellent leads for antibacterial, antitubercular, and anticancer activities .
Mode of Action
It is known that thiazole derivatives have a broad range of chemical and biological properties and have become an important synthon in the development of new drugs .
Biochemical Pathways
Thiazole and chalcone derivatives have been reported to exhibit a wide range of bioactivities, including anticancer, antitubercular, antifungal, antioxidant, and antibacterial . The degree of a particular biological activity is determined by the type of aryl ring attached to the chalcone and the variety of substituents on the thiazole ring .
Pharmacokinetics
Computational studies using the swissadme tool have been used to compute the in silico drug likeliness properties of similar compounds .
Result of Action
Molecular docking and dynamics simulation studies of similar compounds have shown insights into structural analysis .
Action Environment
It is known that the degree of a particular biological activity of thiazole and chalcone derivatives is determined by the type of aryl ring attached to the chalcone and the variety of substituents on the thiazole ring .
properties
IUPAC Name |
3-(2,6-dichlorophenyl)-5-methyl-N-(1,3-thiazol-2-yl)-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2N3O2S/c1-7-10(13(20)18-14-17-5-6-22-14)12(19-21-7)11-8(15)3-2-4-9(11)16/h2-6H,1H3,(H,17,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOWULQLQQXEKJY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NC3=NC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701330360 |
Source
|
Record name | 3-(2,6-dichlorophenyl)-5-methyl-N-(1,3-thiazol-2-yl)-1,2-oxazole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701330360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
4.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49725765 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
326902-99-2 |
Source
|
Record name | 3-(2,6-dichlorophenyl)-5-methyl-N-(1,3-thiazol-2-yl)-1,2-oxazole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701330360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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